![molecular formula C15H13F3N2O B2995441 N-[2-anilino-5-(trifluoromethyl)phenyl]acetamide CAS No. 866150-46-1](/img/structure/B2995441.png)

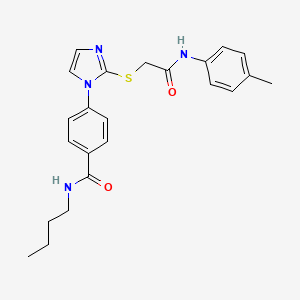

N-[2-anilino-5-(trifluoromethyl)phenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Cyclopalladation of Aniline Derivatives :

- Research by Mossi, Klaus, and Rys (1992) in "Helvetica Chimica Acta" investigated the cyclopalladation of aniline derivatives, including N-(2-chlorophenyl)acetamide, which is closely related to N-[2-anilino-5-(trifluoromethyl)phenyl]acetamide. This study highlights the relevance of such compounds in the formation of palladium complexes, which can be crucial in various chemical syntheses (Mossi, Klaus & Rys, 1992).

Molecular Structure and Interaction Analysis :

- Gouda et al. (2022) in "International Journal of Molecular Sciences" conducted a study on a similar compound, N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, examining its molecular structure, noncovalent interactions, and energy frameworks. This type of research is essential for understanding the chemical and physical properties of such compounds (Gouda et al., 2022).

Chemoselective Acetylation in Drug Synthesis :

- Magadum and Yadav (2018) in "ACS Omega" discussed the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This study is relevant for understanding how modifications of the acetamide group, as seen in N-[2-anilino-5-(trifluoromethyl)phenyl]acetamide, can be utilized in drug synthesis (Magadum & Yadav, 2018).

Catalytic Trifluoromethylation in Organic Chemistry :

- Zhang et al. (2013) in "Organic Letters" reported on the palladium-catalyzed ortho-trifluoromethylation of aromatic C-H bonds directed by an acetamino group. This research provides insights into the applications of trifluoromethylated acetanilides, closely related to N-[2-anilino-5-(trifluoromethyl)phenyl]acetamide, in organic synthesis (Zhang et al., 2013).

Synthesis of Carbazoles and Related Molecules :

- Lee et al. (2004) in "The Journal of Organic Chemistry" explored the synthesis of carbazoles via intramolecular cyclization of aniline derivatives, including trifluoroacetamide analogs. This indicates the potential role of N-[2-anilino-5-(trifluoromethyl)phenyl]acetamide-like compounds in the synthesis of complex organic molecules (Lee et al., 2004).

Propiedades

IUPAC Name |

N-[2-anilino-5-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O/c1-10(21)19-14-9-11(15(16,17)18)7-8-13(14)20-12-5-3-2-4-6-12/h2-9,20H,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJAHWDHUAGHAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-anilino-5-(trifluoromethyl)phenyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol](/img/structure/B2995358.png)

![1-allyl-4-(1-(2-(4-(sec-butyl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2995359.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-methylbenzamide](/img/structure/B2995370.png)

![4-[4-(4-Fluorophenyl)phenyl]sulfonyl-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2995373.png)

![5-[(1R)-1-Azidoethyl]isoquinoline](/img/structure/B2995375.png)

![N-(3-fluorophenyl)-6-methoxy-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine](/img/structure/B2995379.png)